Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate
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Overview
Description
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is a complex organic compound that features a sulfonyl group, a carbamate group, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate typically involves multiple steps:
Formation of the Boc-protected amine: This step involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Sulfonylation: The Boc-protected amine is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Carbamate formation: Finally, the ethyl carbamate group is introduced through a reaction with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carbamate and sulfonyl groups can be reduced under specific conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate exerts its effects involves the interaction of its functional groups with molecular targets. The Boc-protected amine can be deprotected under acidic conditions to release the free amine, which can then interact with enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the sulfonyl group.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with different functional groups.
Uniqueness
Ethyl ((4-(2-((tert-butoxycarbonyl)amino)ethyl)phenyl)sulfonyl)carbamate is unique due to the combination of its Boc-protected amine, sulfonyl group, and carbamate group
Properties
IUPAC Name |
tert-butyl N-[2-[4-(ethoxycarbonylsulfamoyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S/c1-5-23-15(20)18-25(21,22)13-8-6-12(7-9-13)10-11-17-14(19)24-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQVWVXTZXYWPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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